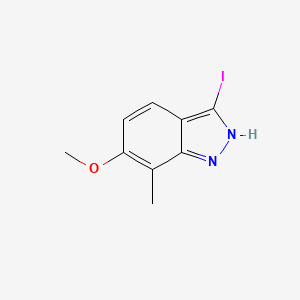![molecular formula C8H7N3O3 B3218969 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190314-26-1](/img/structure/B3218969.png)
7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine
描述
7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic synthesis. One common method involves the nitration of 7-methoxy-1H-pyrrolo[2,3-c]pyridine. The nitration reaction can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Reduction: 7-methoxy-3-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound-2-carboxylic acid.
科学研究应用
7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with the active site of enzymes, thereby inhibiting their activity. The methoxy group can enhance the compound’s binding affinity and selectivity towards its target .
相似化合物的比较
Similar Compounds
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: Similar structure but with an iodine atom instead of a nitro group.
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both a methoxy and a nitro group, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development.
属性
IUPAC Name |
7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-7-5(2-3-9-8)6(4-10-7)11(12)13/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQWDLUUGXIBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3218887.png)
![3-iodo-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218902.png)
![2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218903.png)
![3,6-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218910.png)
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3218918.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3218932.png)
![1H-pyrrolo[3,2-b]pyridine-3,6-diamine](/img/structure/B3218941.png)
![5-Bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218949.png)
![3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3218980.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3218986.png)
![7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218988.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3218991.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3218998.png)

